A Senior Application Scientist's Guide to the Physicochemical Properties of N-Carbobenzyloxy-D-beta-homoalanine
A Senior Application Scientist's Guide to the Physicochemical Properties of N-Carbobenzyloxy-D-beta-homoalanine
An in-depth technical guide on the physicochemical properties of Cbz-D-beta-homoalanine is presented below, structured for researchers, scientists, and drug development professionals.
Foreword: Beyond the Structure - A Pragmatic Approach to Physicochemical Characterization
In the realm of medicinal chemistry and drug development, a molecule's chemical structure is merely the blueprint. Its true potential and limitations are revealed through a thorough investigation of its physicochemical properties. These characteristics—solubility, stability, lipophilicity, and thermal behavior—govern how a compound behaves in a biological system, influencing everything from absorption and distribution to metabolic fate and excretion (ADME). This guide provides an in-depth analysis of N-Carbobenzyloxy-D-beta-homoalanine (Cbz-D-beta-homoalanine), a chiral building block of increasing interest in peptide and peptidomimetic synthesis. By understanding its fundamental properties, researchers can make informed decisions, troubleshoot experimental challenges, and ultimately accelerate the drug discovery pipeline. This document is structured not as a rigid checklist, but as a logical workflow, mirroring the process of characterizing a novel compound in a professional laboratory setting.
Molecular Identity and Structural Verification
The foundational step in any chemical analysis is to confirm the identity and purity of the substance. Without this, all subsequent data is unreliable. Cbz-D-beta-homoalanine is an N-protected, non-proteinogenic amino acid. Its core identifiers are summarized below.
Table 1: Core Molecular Identifiers for Cbz-D-beta-homoalanine
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 100305-65-7 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC | [1] |
| InChI Key | SFEGWVFMDBHWQI-SCSAIBSYSA-N | [1] |
Experimental Protocol: Structural Confirmation via NMR and Mass Spectrometry
Objective: To verify the covalent structure and assess the purity of a supplied batch of Cbz-D-beta-homoalanine.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
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¹H NMR Spectroscopy:
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Acquire a proton NMR spectrum using a spectrometer of 400 MHz or higher.
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Expected Signals: Protons of the benzyl group's aromatic ring (multiplet, ~7.3 ppm), the benzylic CH₂ protons (singlet, ~5.1 ppm), the chiral methine proton (CH), and the two diastereotopic protons of the adjacent CH₂ group, along with the terminal methyl group. The exact chemical shifts will depend on the solvent used.
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Mass Spectrometry (MS):
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Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS), typically in negative ion mode.
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Expected Result: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 236.1.
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Expertise & Experience: The choice of ESI in negative mode is a strategic one. The carboxylic acid moiety of the molecule readily loses a proton, making it highly sensitive for detection in this mode. This provides a clear and unambiguous confirmation of the molecular weight. NMR not only confirms the presence of the expected functional groups but also allows for an assessment of purity by revealing any unexpected signals from impurities.
Physical State and Thermal Behavior
The physical form and melting point are critical parameters for material handling, storage, and formulation. They also serve as a reliable indicator of purity.
Table 2: Physical and Thermal Properties
| Property | Value | Source |
| Physical Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83 - 87 °C |
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of Cbz-D-beta-homoalanine.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the tube in a calibrated digital melting point apparatus.
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Heating Profile: Heat rapidly to about 10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Recording: Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle melts.
Trustworthiness: This protocol is inherently self-validating. A pure compound will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range is a strong indication of the presence of impurities, prompting further purification or analysis.
Solubility Profile: The Gateway to Application
Solubility is a paramount property, dictating a compound's utility in both synthetic reactions and biological assays. A comprehensive understanding of its solubility in various solvent systems is essential. While specific quantitative data for Cbz-D-beta-homoalanine is not widely published, a qualitative profile can be established based on its structure and data from similar N-protected amino acids.[3][4]
Table 3: Predicted Solubility Characteristics
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar carboxylic acid and amide groups are countered by the large, nonpolar Cbz group. |
| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |
| Nonpolar/Halogenated | Dichloromethane, Chloroform | Soluble | The large aromatic Cbz group promotes solubility in less polar organic solvents. |
Experimental Workflow: Systematic Solubility Assessment
Objective: To semi-quantitatively determine the solubility of Cbz-D-beta-homoalanine.
Methodology:
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Solvent Array: Prepare vials containing 1 mL of each test solvent.
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Incremental Addition: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.
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Agitation & Observation: Vortex each vial for 30-60 seconds. Observe for complete dissolution.
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Iterate: If the solid dissolves, add another measured aliquot. Continue until the solution is saturated (solid remains).
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Classification: Calculate the approximate solubility and classify it (e.g., >100 mg/mL = Very Soluble; <1 mg/mL = Insoluble).
Caption: LogP is the equilibrium ratio of a compound's concentration in octanol vs. water.
Chemical Stability and Handling
An understanding of a compound's stability is crucial for ensuring its integrity during storage and in experimental protocols.
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pH Stability: The carbobenzyloxy (Cbz) group is known to be stable under many reaction conditions but can be cleaved by catalytic hydrogenolysis. [3]It is generally stable to mild acidic and basic conditions but may undergo hydrolysis under harsh pH extremes. The carboxylic acid will be deprotonated at physiological pH.
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Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly sealed to prevent moisture uptake.
Conclusion
Cbz-D-beta-homoalanine presents as a moderately lipophilic, crystalline solid with good solubility in common organic solvents. Its key physicochemical parameters have been outlined, providing a solid foundation for its application in research and development. The protocols and conceptual frameworks detailed in this guide offer a comprehensive approach to verifying its properties. By applying this knowledge, scientists can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the creation of novel peptides and therapeutics.
References
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PubChem. (n.d.). N-Carbobenzyloxy-D-beta-homoalanine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). CBZ-BETA-AMINO-D-ALANINE. Retrieved from [Link]
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PubChem. (n.d.). N-carbobenzyloxyalanine. National Center for Biotechnology Information. Retrieved from [Link]
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ALFA CHEMICAL. (n.d.). Good Price CAS:35761-26-3丨Cbz-beta-Amino-L-alanine for Sale. Retrieved from [Link]
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PubChem. (n.d.). N-Cbz-d-alanine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. Retrieved from [Link]
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Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]
